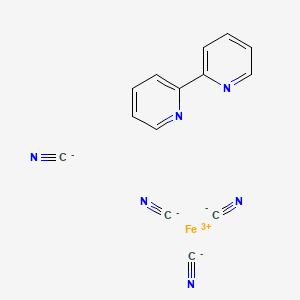

Fecn4 bpy

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fecn4 bpy, also known as this compound, is a useful research compound. Its molecular formula is C14H8FeN6- and its molecular weight is 316.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Photovoltaic Applications

1. Charge Transfer Dynamics

[Fe(CN)₄(bpy)]²⁻ has been studied extensively for its role in charge transfer processes, particularly in dye-sensitized solar cells (DSSCs). Research indicates that this compound exhibits a longer metal-to-ligand charge transfer (MLCT) excited state lifetime compared to other iron complexes, which enhances its efficiency in solar energy conversion. Specifically, studies have demonstrated that the MLCT excited state lifetime of [Fe(CN)₄(bpy)]²⁻ is extended by more than two orders of magnitude compared to [Fe(bpy)₃]²⁺, making it a benchmark for interpreting excited state dynamics in iron-centered systems designed for solar energy applications .

2. Ultrafast Spectroscopy Techniques

Advanced techniques such as femtosecond resolution optical and X-ray spectroscopies have been employed to characterize the electronic excited state dynamics of [Fe(CN)₄(bpy)]²⁻. These methods allow researchers to track the time evolution of the Fe spin moment and provide insights into the relaxation dynamics initiated by visible pump pulses. The results indicate that ultrafast spin crossover is suppressed in this compound, contributing to improved performance in solar cell applications .

Catalytic Applications

1. Redox Catalysis

[Fe(CN)₄(bpy)]²⁻ has shown promise as a redox catalyst in various chemical reactions. For instance, its reactivity with persulfate ions (S₂O₈²⁻) has been investigated in aqueous micellar solutions, revealing significant insights into its catalytic properties. The reaction kinetics indicate that [Fe(CN)₄(bpy)]²⁻ can effectively facilitate electron transfer processes, making it a candidate for applications in environmental remediation and organic synthesis .

2. Electrocatalysis

The electrocatalytic properties of [Fe(CN)₄(bpy)]²⁻ have been explored for its potential use in fuel cells and batteries. The compound's ability to undergo reversible redox reactions enhances its utility as an electrode material, contributing to the development of more efficient energy storage systems.

Biological Applications

1. Biochemical Sensing

The unique electronic properties of [Fe(CN)₄(bpy)]²⁻ make it suitable for use in biochemical sensors. Its ability to undergo redox reactions can be harnessed for the detection of various biomolecules, including glucose and other metabolites. Studies have indicated that integrating this compound into sensor designs can improve sensitivity and selectivity due to its favorable electrochemical characteristics.

2. Antimicrobial Activity

Recent research has suggested potential antimicrobial applications for [Fe(CN)₄(bpy)]²⁻. Its interaction with biological membranes and ability to generate reactive oxygen species upon excitation could be leveraged for developing new antimicrobial agents. Further investigations are needed to fully elucidate these properties and their implications for medical applications.

Case Studies

Case Study 1: Solar Cell Performance

A study conducted by Yang et al. demonstrated that [Fe(CN)₄(bpy)]²⁻ can inject charges into TiO₂ effectively, ruling out thermodynamic driving forces as limitations for solar cell performance. The findings suggest that fast charge recombination may be a critical factor affecting overall efficiency .

Case Study 2: Catalytic Reaction Kinetics

Research investigating the reaction between [Fe(CN)₄(bpy)]²⁻ and persulfate ions revealed detailed kinetic data that supports its application as a redox catalyst. The results indicated a significant rate enhancement compared to traditional catalysts, highlighting its potential for use in organic synthesis .

Propiedades

Número CAS |

22337-23-1 |

|---|---|

Fórmula molecular |

C14H8FeN6- |

Peso molecular |

316.1 g/mol |

Nombre IUPAC |

iron(3+);2-pyridin-2-ylpyridine;tetracyanide |

InChI |

InChI=1S/C10H8N2.4CN.Fe/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;4*1-2;/h1-8H;;;;;/q;4*-1;+3 |

Clave InChI |

IARXNQUCPIQIQK-UHFFFAOYSA-N |

SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.C1=CC=NC(=C1)C2=CC=CC=N2.[Fe+3] |

SMILES canónico |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.C1=CC=NC(=C1)C2=CC=CC=N2.[Fe+3] |

Sinónimos |

FeCN4 BPY tetracyano-2,2-bipyridine iron (III) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.